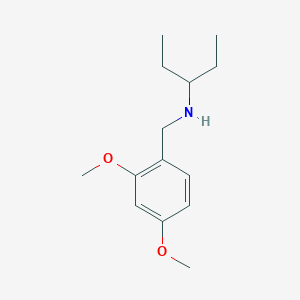

(2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Description

Historical Context and Initial Discovery in Chemical Literature Pertaining to (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

The synthesis of similar secondary amines is a common practice in organic chemistry. General methods for the N-alkylation of amines are well-established, with reductive amination being a prominent technique. This process typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine. Given the structure of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, it is highly probable that it can be synthesized via the reductive amination of 2,4-dimethoxybenzaldehyde (B23906) with 3-aminopentane (B48096) (also known as 1-ethylpropylamine).

Nomenclature and Structural Representation of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine in Academic Discourse

The systematic naming and structural representation of chemical compounds are crucial for unambiguous communication in scientific discourse. The compound is most commonly referred to by its IUPAC name, N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine . nih.gov

The name clearly delineates the molecular structure:

pentan-3-amine : A five-carbon chain (pentane) with an amine group attached to the third carbon.

N-[(2,4-dimethoxyphenyl)methyl] : A substituent on the nitrogen atom of the amine. This substituent consists of a methyl group (the CH2 linker) which is in turn attached to a phenyl group (the benzene (B151609) ring). The phenyl group has two methoxy (B1213986) (-OCH3) groups at positions 2 and 4.

Other synonyms for this compound include (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine and N-(2,4-Dimethoxybenzyl)pentan-3-amine. nih.gov The CAS Registry Number for this compound is 416891-71-9 . nih.gov

The structural formula is C14H23NO2. nih.gov Below is a table summarizing its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine | nih.gov |

| CAS Number | 416891-71-9 | nih.gov |

| Molecular Formula | C14H23NO2 | nih.gov |

| Molecular Weight | 237.34 g/mol | nih.gov |

| XLogP3-AA | 3.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 237.172878976 Da | nih.gov |

| Topological Polar Surface Area | 30.5 Ų | nih.gov |

Overview of Research Significance and Academic Relevance of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

While direct research on (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is sparse, its academic relevance can be inferred from the well-documented importance of its structural components: the 2,4-dimethoxybenzyl (DMB) group and the secondary benzylamine (B48309) scaffold.

The 2,4-dimethoxybenzyl group is frequently employed in organic synthesis as a protecting group, particularly for amines and alcohols. rsc.orgwustl.edu Its utility stems from its stability under a range of reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. rsc.orgresearchgate.net This allows chemists to selectively mask a reactive functional group while modifications are made to other parts of a molecule.

Secondary benzylamines are a class of compounds with a broad spectrum of biological activities. They are key structural motifs in many pharmaceuticals and bioactive molecules. acs.orgnih.govnih.govresearchgate.net The N-benzyl group can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. Research into novel benzylamine derivatives is a vibrant area of medicinal chemistry, with applications in areas such as antifungal and antimicrobial drug discovery. nih.gov

Therefore, the research significance of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine likely lies in its potential as a building block in organic synthesis or as a candidate for biological screening in drug discovery programs.

Scope and Objectives of Current Research Landscape Pertaining to (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

The current research landscape does not appear to have a specific focus on (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine. However, the broader objectives of related research are clear. In synthetic chemistry, the development of efficient and selective methods for the synthesis of secondary amines remains an important goal. acs.orgnih.gov In medicinal chemistry, the exploration of new chemical space by synthesizing and testing novel compounds containing privileged scaffolds like benzylamines is a continuous effort to find new therapeutic agents. nih.govresearchgate.net

Future research involving (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine could, therefore, be directed towards:

Developing and optimizing a high-yield synthesis for the compound.

Investigating its chemical properties, including the reactivity of the secondary amine and the cleavage of the dimethoxybenzyl group.

Screening the compound for various biological activities, given the known pharmacological profiles of related benzylamines.

Using it as an intermediate in the synthesis of more complex molecular architectures.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-8-13(16-3)9-14(11)17-4/h7-9,12,15H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKLHMFETKGKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354505 | |

| Record name | (2,4-dimethoxybenzyl)(1-ethylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416891-71-9 | |

| Record name | (2,4-dimethoxybenzyl)(1-ethylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes for 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Precursor Synthesis and Starting Material Design for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

The logical design of a synthesis for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine requires the selection and preparation of appropriate precursors. The molecule can be retrosynthetically disconnected in two primary ways, dictating the choice of starting materials for key bond-forming reactions like reductive amination or alkylation.

The key precursors are:

For the 2,4-dimethoxybenzyl moiety: 2,4-dimethoxybenzaldehyde (B23906) or 2,4-dimethoxybenzylamine.

For the 1-ethylpropyl moiety: 1-ethylpropylamine (pentan-3-amine) or pentan-3-one.

The synthesis of 2,4-dimethoxybenzylamine is an important step, as it serves as a direct precursor in several synthetic approaches. A common industrial method involves a two-step process starting from m-xylylene dimethyl ether. This process first involves a chloromethylation reaction to produce 2,4-dimethoxybenzyl chloride, followed by an amination reaction with urotropine to yield the target 2,4-dimethoxybenzylamine google.com. Alternatively, 2,4-dimethoxybenzaldehyde can be synthesized from eugenol, a major component of clove oil, through a multi-step process involving methylation, isomerization, oxidation, and reduction ijcea.org. Another documented synthesis involves treating 2,4-dimethoxybenzylamine hydrochloride with sodium hydroxide to yield the free amine base prepchem.com.

The other precursors, pentan-3-amine and pentan-3-one, are readily available commercial chemicals.

Classical Amination Reactions Utilized in the Synthesis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Classical amination reactions remain fundamental and widely practiced methods for the synthesis of secondary amines due to their reliability and procedural simplicity.

Reductive amination is one of the most versatile and direct methods for preparing amines. libretexts.org This reaction can be performed in a one-pot fashion, where a carbonyl compound and an amine react to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. arkat-usa.org

For the synthesis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, two primary reductive amination pathways are feasible:

Reaction of 2,4-dimethoxybenzaldehyde with 1-ethylpropylamine .

Reaction of pentan-3-one with 2,4-dimethoxybenzylamine .

The process involves the initial formation of an imine, which is subsequently reduced. libretexts.org A variety of reducing agents can be employed for the reduction step, with the choice of agent often influencing the reaction's selectivity and tolerance to other functional groups. Sodium triacetoxyborohydride is noted as a mild and selective reducing agent for this purpose. organic-chemistry.org Other commonly used reagents include sodium borohydride (NaBH₄), often in the presence of an acid catalyst like acetic acid, and sodium cyanoborohydride (NaBH₃CN). libretexts.orgarkat-usa.orgorganic-chemistry.org The use of α-picoline-borane in methanol or even water has also been reported as an effective system for reductive aminations. organic-chemistry.org

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Benzene (B151609), Acetic Acid catalyst | Cost-effective, readily available. | arkat-usa.orgorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH to favor iminium ion reduction. | Mild, selective for imines over carbonyls. | libretexts.orgorgsyn.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Very mild, non-toxic byproducts, high selectivity. | organic-chemistry.orgchemicalbook.com |

| α-Picoline-Borane | Methanol, Water, or neat; Acetic Acid catalyst | Effective in various solvents including water. | organic-chemistry.org |

Direct N-alkylation of a primary amine with an alkyl halide is another classical approach to forming secondary amines. However, this method is often complicated by a lack of selectivity, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. orgsyn.org

To synthesize (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine via this route, one could react:

2,4-dimethoxybenzylamine with an alkylating agent like 3-bromopentane .

1-ethylpropylamine with 2,4-dimethoxybenzyl chloride .

To circumvent the issue of over-alkylation, a protection-alkylation-deprotection strategy can be employed. A common method involves the use of a 2-nitrobenzenesulfonamide protecting group. orgsyn.org The primary amine (e.g., 2,4-dimethoxybenzylamine) is first reacted with 2-nitrobenzenesulfonyl chloride to form a sulfonamide. This sulfonamide is then alkylated, and the protecting group is subsequently removed under mild conditions using a thiolate nucleophile to yield the desired secondary amine exclusively. orgsyn.org

Table 2: Alkylation Strategy via 2-Nitrobenzenesulfonamide Protection

| Step | Reaction | Typical Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1. Protection | Primary amine → Sulfonamide | 2-Nitrobenzenesulfonyl chloride, Base (e.g., triethylamine) | Prevents over-alkylation by reducing N nucleophilicity. | orgsyn.org |

| 2. Alkylation | Sulfonamide → N,N-disubstituted sulfonamide | Alkyl halide (e.g., 3-bromopentane), Base (e.g., K₂CO₃) | Forms the second C-N bond. | orgsyn.org |

| 3. Deprotection | N,N-disubstituted sulfonamide → Secondary amine | Thiophenol, Base (e.g., K₂CO₃) | Removes the protecting group to yield the final product. | orgsyn.org |

Advanced Catalytic Strategies in the Synthesis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer new avenues for amine synthesis, often with improved efficiency and selectivity.

Transition-metal catalysis has become a cornerstone of modern synthetic chemistry for constructing C-N bonds. nih.gov While perhaps overly complex for this specific target compared to reductive amination, reactions like the Buchwald-Hartwig amination could theoretically be adapted. This would involve the palladium-catalyzed coupling of an aryl or benzyl (B1604629) halide (e.g., 2,4-dimethoxybenzyl chloride) with a primary amine (1-ethylpropylamine). Such methods are powerful for creating a wide range of amines from simple feedstocks. nih.gov Ruthenium-based catalysts have also been shown to be highly efficient for the reductive amination of aldehydes, tolerating a wide array of functional groups. organic-chemistry.org

Organocatalysis offers a metal-free alternative for amine synthesis. For instance, a direct reductive amination of aldehydes can be catalyzed by thiourea, using a Hantzsch ester for transfer hydrogenation, providing a high-yielding and metal-free route to various amines. organic-chemistry.org Chiral secondary amines themselves are important organocatalysts that operate by forming chiral iminium ion or enamine intermediates, which is a testament to the utility of this functional group in synthesis. wikipedia.orgrsc.org

Biocatalysis provides highly selective and sustainable options for amine synthesis. nih.gov Enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) are particularly well-suited for the synthesis of secondary amines. nih.govresearchgate.net A biocatalytic approach to (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine would involve the enzymatic reductive amination of pentan-3-one using 2,4-dimethoxybenzylamine as the amine donor, or vice versa. These enzymatic reactions can be run in cascades, combining different enzyme classes like ene-reductases and IREDs to produce complex amines from simple unsaturated ketones. acs.org The use of amine dehydrogenases (AmDHs) also presents a viable route for the synthesis of chiral amines from ketones. frontiersin.org These biocatalytic methods are attractive for their high selectivity and operation under mild, environmentally friendly conditions. nih.gov

Stereoselective Synthesis and Chiral Induction Methods for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Analogs

The synthesis of chiral amines is of significant interest, and stereoselective methods can be applied to produce enantiomerically enriched analogs of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine. Asymmetric reductive amination is a powerful tool for achieving this, where a prochiral ketone is reacted with an amine in the presence of a chiral catalyst and a reducing agent.

For the synthesis of chiral analogs of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, an asymmetric reductive amination of pentan-3-one with an appropriate amine could be employed using a chiral catalyst. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have demonstrated high efficacy in asymmetric reductive aminations. Chiral phosphoric acids have also emerged as effective organocatalysts for this transformation.

The choice of chiral ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine ligands, such as those from the BINAP family, are commonly used with transition metal catalysts. The stereochemical outcome of the reaction is dictated by the transfer of chirality from the catalyst to the imine intermediate during the reduction step.

Below is a table summarizing various chiral catalyst systems that could be hypothetically applied to the asymmetric reductive amination for the synthesis of chiral analogs of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, with expected outcomes based on literature precedents for similar transformations.

| Catalyst System | Chiral Ligand/Catalyst | Reducing Agent | Typical Solvent | Expected Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Iridium-based | [Ir(cod)Cl]2 / Chiral Phosphine | H2 | Toluene (B28343) | >90% |

| Rhodium-based | [Rh(cod)2]BF4 / Chiral Diene | H2 | Methanol | >85% |

| Ruthenium-based | Ru(OAc)2 / Chiral Diphosphine | H2 | Ethanol | >95% |

| Organocatalyst | Chiral Phosphoric Acid | Hantzsch Ester | Dichloromethane | >80% |

Optimization of Reaction Conditions and Yield Enhancement Strategies for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

The optimization of reaction conditions is a critical step in maximizing the yield and purity of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine. For the reductive amination pathway, several parameters can be systematically varied.

Reactant Stoichiometry: The molar ratio of the amine (2,4-dimethoxybenzylamine) to the ketone (pentan-3-one) can influence the reaction rate and equilibrium of imine formation. Typically, a slight excess of the amine is used to drive the reaction towards completion.

Reducing Agent: The choice and amount of reducing agent are crucial. Sodium triacetoxyborohydride (STAB) is often preferred as it is less toxic than sodium cyanoborohydride and can be used in a wider range of solvents. The amount of reducing agent is typically in the range of 1.5 to 2.0 equivalents relative to the limiting reactant.

Solvent and Temperature: The solvent can affect the solubility of reactants and the reaction rate. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices. The reaction is often performed at room temperature, although gentle heating may be required for less reactive substrates.

pH: The formation of the imine intermediate is pH-dependent. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic.

A Design of Experiments (DoE) approach can be systematically employed to identify the optimal combination of these factors to achieve the highest possible yield. The following table illustrates a hypothetical optimization study for the synthesis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine via reductive amination.

| Entry | Ketone:Amine Ratio | Reducing Agent (Equiv.) | Solvent | Temperature (°C) | Additive | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1:1 | STAB (1.5) | DCM | 25 | None | 75 |

| 2 | 1:1.2 | STAB (1.5) | DCM | 25 | Acetic Acid (0.1 eq) | 88 |

| 3 | 1:1.2 | STAB (2.0) | DCM | 25 | Acetic Acid (0.1 eq) | 92 |

| 4 | 1:1.2 | NaBH3CN (1.5) | Methanol | 25 | Acetic Acid (0.1 eq) | 85 |

| 5 | 1:1.2 | STAB (2.0) | DCE | 40 | Acetic Acid (0.1 eq) | 95 |

Novel Synthetic Route Development and Exploration for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

While reductive amination is a robust method, the exploration of novel synthetic routes can offer advantages in terms of efficiency, atom economy, and sustainability.

One innovative approach could involve a one-pot tandem reaction combining the synthesis of the amine or ketone precursor with the subsequent reductive amination. For instance, if 2,4-dimethoxybenzaldehyde is used as a starting material, it could first be converted to 2,4-dimethoxybenzylamine in situ, followed by the addition of pentan-3-one and a reducing agent to directly yield the final product without the need for isolation of the intermediate amine.

Another area of exploration is the use of biocatalysis. Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines to amines with high stereoselectivity. The use of an IRED could provide a green and highly enantioselective route to chiral analogs of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine. This would involve the enzymatic reduction of the pre-formed imine from pentan-3-one and 2,4-dimethoxybenzylamine.

Furthermore, the development of novel catalytic systems for N-alkylation that prevent over-alkylation could provide a more direct route from 1-ethylpropylamine. This might involve the use of catalysts that are deactivated after the initial alkylation step or the use of solid-supported reagents that can be easily removed from the reaction mixture.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Electrophilic and Nucleophilic Reactions of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Nucleophilic Reactions: The primary site of nucleophilicity in (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is the nitrogen atom. As a secondary amine, it readily participates in reactions with a variety of electrophiles.

N-Alkylation: The molecule can undergo N-alkylation with alkyl halides through a bimolecular nucleophilic substitution (SN2) mechanism. fiveable.metminehan.com The reaction proceeds by the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, forming a tertiary ammonium (B1175870) salt. fiveable.me However, the rate and success of this reaction can be influenced by steric hindrance from both the 1-ethylpropyl group and the 2,4-dimethoxybenzyl group. youtube.commasterorganicchemistry.com While primary amines are often more reactive than ammonia, secondary amines can sometimes react more slowly than primary amines in alkylations if steric crowding becomes significant. youtube.commasterorganicchemistry.com Overalkylation to form a quaternary ammonium salt is a common issue in amine alkylations, though the steric bulk around the nitrogen in the target molecule may mitigate this. masterorganicchemistry.comwikipedia.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N,N-disubstituted amide. This nucleophilic acyl substitution is typically a robust and high-yielding reaction for secondary amines. fiveable.me

Reactions with Carbonyls: The amine can react with aldehydes and ketones to form an unstable carbinolamine intermediate, which can then dehydrate to form an iminium ion. These iminium ions are key intermediates in reactions like reductive amination.

Electrophilic Reactions: The electron-rich aromatic ring, activated by two methoxy (B1213986) groups, is the principal site for electrophilic reactions.

Reaction with Acids: The 2,4-dimethoxybenzyl (DMB) group is a well-established acid-labile protecting group in organic synthesis. Treatment with strong acids, such as trifluoroacetic acid (TFA), leads to the cleavage of the carbon-nitrogen bond. askfilo.com This reaction proceeds via protonation of the amine or, more likely, protonation of the electron-rich benzene (B151609) ring, followed by elimination of the stable 2,4-dimethoxybenzyl carbocation.

Electrophilic Aromatic Substitution: The two methoxy groups are strong activating, ortho-, para-directing groups. This would predispose the aromatic ring to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The positions ortho and para to the methoxy groups (C3, C5, and C6) are electronically activated. However, the bulky N-(1-ethylpropyl)aminomethyl substituent at the C1 position would exert significant steric hindrance, likely directing incoming electrophiles to the less hindered C5 position.

Oxidation and Reduction Pathways Involving (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Oxidation Pathways: The secondary amine and the benzylic position are susceptible to oxidation.

Oxidation to Imines and Nitrones: Secondary benzylamines can be oxidized to the corresponding imines or nitrones using various oxidizing agents. nih.govbgu.ac.il For instance, photocatalytic oxidation using C70 as a photosensitizer has been shown to convert secondary benzylamines to imines, a process that may involve singlet oxygen or superoxide (B77818) radical anions as reactive species. nih.govacs.org Another metal-free approach uses hydrogen peroxide in solvents like methanol, which proceeds through a hydroxylamine (B1172632) intermediate that is further oxidized to a nitrone. acs.org Copper-catalyzed aerobic oxidation is also an effective method for converting secondary dibenzylamines to imines. researchgate.net The reaction of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine would likely yield an imine via oxidation at the benzylic C-H bond.

Degradation by Chlorination: Treatment with chlorine can lead to the formation of an imine through chlorine transfer to the nitrogen, followed by the elimination of hydrochloric acid. This imine can then hydrolyze to form 2,4-dimethoxybenzaldehyde (B23906) and 1-ethylpropylamine. rsc.org

Table 1: Illustrative Conditions for Oxidation of Analogous Secondary Benzylamines This table presents data for analogous compounds to illustrate typical reaction conditions, as specific data for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is not available in the cited literature.

| Substrate (Analogue) | Reagent/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | C70, Visible Light, O2 | Acetonitrile (B52724) | Imine | nih.govacs.org |

| Dibenzylamine (B1670424) | H2O2 | Methanol | Nitrone | acs.org |

| Dibenzylamine | CuO-Al2O3, O2 | Toluene (B28343) | Imine | researchgate.net |

| N-methylbenzylamine | Free Chlorine | Water | Imine/Aldehyde | rsc.org |

Reduction Pathways: The primary mode of reduction for N-benzylamines is the cleavage of the C-N bond at the benzylic position.

Hydrogenolysis (Debenzylation): The benzyl (B1604629) group can be removed via catalytic hydrogenolysis. This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). organic-chemistry.orglookchem.com This process reduces the benzylamine (B48309) to toluene and the corresponding primary or secondary amine (in this case, 1-ethylpropylamine). Catalytic transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene (B1204751) in the presence of Pd/C, is also an effective method for N-debenzylation. lookchem.com

Acid-Base Properties and Protonation Equilibria of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

The basicity of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is determined by the availability of the nitrogen lone pair for protonation. The pKa of the conjugate acid, [(2,4-Dimethoxybenzyl)(1-ethylpropyl)ammonium]+, is a measure of this basicity.

While the exact pKa has not been reported, it can be estimated by comparison with analogous structures. The pKa of the conjugate acid of benzylamine is approximately 9.3. nih.gov The presence of a second alkyl group (the 1-ethylpropyl group) on the nitrogen generally increases basicity compared to a primary amine due to the electron-donating inductive effect of alkyl groups. However, the benzyl group is known to be less electron-donating than simple alkyl groups like methyl or ethyl, making benzylamine a weaker base than methylamine (B109427) (pKa of conjugate acid ≈ 10.66). stackexchange.com

The two electron-donating methoxy groups on the aromatic ring will slightly increase the electron density on the benzyl group, but their effect on the nitrogen's basicity is likely minimal due to their distance. The steric bulk of the 1-ethylpropyl and benzyl groups may hinder solvation of the protonated form, which can decrease basicity. Therefore, the pKa of the conjugate acid of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is expected to be in the range of typical secondary amines, likely between 9 and 11. In aqueous solution at physiological pH, the amine will exist predominantly in its protonated, cationic form.

Table 2: pKa Values of Conjugate Acids of Structurally Related Amines This table provides context for the expected pKa of the title compound's conjugate acid.

| Amine | pKa of Conjugate Acid | Reference |

|---|---|---|

| Benzylamine | 9.33 | nih.gov |

| Methylammonium ion | 10.66 | stackexchange.com |

| Ethylammonium ion | 10.71 | stackexchange.com |

| Piperidine | 11.12 | alfa-chemistry.com |

| Aniline | 4.6 | askfilo.com |

Thermolytic and Photolytic Transformations of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Thermolytic Decomposition: Studies on the thermal decomposition of benzylamine show that the primary cleavage event is the homolysis of the C-N bond. royalsocietypublishing.org The pyrolysis of benzylamine in a flow system between 650 to 800 °C follows first-order kinetics and yields benzyl radicals and amino radicals (•NH2). royalsocietypublishing.org The activation energy for this process was determined to be approximately 59 kcal/mol, which corresponds to the C-N bond dissociation energy. royalsocietypublishing.org Similarly, the thermolysis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine would be expected to proceed via the homolytic cleavage of the benzylic C-N bond to generate a 2,4-dimethoxybenzyl radical and a (1-ethylpropyl)amino radical. The resulting radicals would then undergo subsequent reactions, such as dimerization or hydrogen abstraction.

Photolytic Transformations: The photolysis of benzylamines also involves C-N bond cleavage. The direct photolysis of dibenzylamine has been shown to produce benzylamino and dibenzylamino radicals. acs.org For (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, irradiation with UV light would likely induce homolysis of the weakest bond, the benzylic C-N bond, to generate the corresponding radical pair as seen in thermolysis. The presence of the chromophoric dimethoxybenzene ring would facilitate the absorption of light energy.

Reaction Kinetics and Mechanistic Elucidation Studies of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Transformations

Specific kinetic studies on (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine are not available in the literature. However, the mechanisms of its key reactions can be inferred from studies of analogous systems.

N-Alkylation: The N-alkylation with an alkyl halide proceeds through a classic SN2 mechanism. The transition state involves the nitrogen atom attacking the electrophilic carbon, with the halide ion acting as the leaving group. This pentacoordinate transition state would be sterically influenced by the bulky 1-ethylpropyl and benzyl groups, which would raise its energy and slow the reaction rate compared to less hindered amines. masterorganicchemistry.com

Oxidation: The oxidation of secondary amines to nitrones with H2O2 is proposed to proceed through a two-step sequence. acs.org The transition state for the initial N-oxidation to form a hydroxylamine would involve the attack of the amine on the peroxide. The subsequent oxidation of the hydroxylamine to the nitrone involves another transition state for the elimination of water.

Thermolysis: The rate-determining step in the thermal decomposition is the unimolecular homolytic cleavage of the C-N bond. The transition state for this reaction involves the stretching of this bond to the point of breaking, leading to the formation of two radical species. royalsocietypublishing.orgacs.org

The identification of transient intermediates is crucial for elucidating reaction mechanisms. For reactions involving (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, several types of intermediates can be postulated.

Iminium Ions: In reactions involving oxidation or acid-catalyzed processes, N-(1-ethylpropyl)-1-(2,4-dimethoxyphenyl)methaniminium ion is a likely intermediate. For example, during the degradation by chlorination, an N-chloroamine intermediate forms first, which then eliminates HCl to give the iminium species. rsc.org These are highly electrophilic and would be rapidly attacked by nucleophiles, such as water, leading to hydrolysis products.

Radical Intermediates: As discussed under thermolysis and photolysis, the 2,4-dimethoxybenzyl radical and the (1-ethylpropyl)amino radical are key intermediates in high-energy processes. royalsocietypublishing.orgacs.org In photocatalytic oxidations, radical anions such as the superoxide radical anion (O2•−) have also been implicated. nih.gov

Carbanionic Intermediates: While less common for simple amines, some enzyme-catalyzed oxidations of benzylamines have been shown to proceed through a carbanionic intermediate, formed by the abstraction of a proton from the benzylic carbon. nih.gov

The characterization of such transient species would typically rely on spectroscopic methods. For instance, iminium ions could be observed by NMR spectroscopy in aprotic, non-nucleophilic solvents. Radical intermediates are often detected using Electron Spin Resonance (ESR) spectroscopy in conjunction with techniques like laser flash photolysis. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine |

| 1-ethylpropylamine |

| 2,4-dimethoxybenzaldehyde |

| 2,4-dimethoxybenzyl carbocation |

| Aniline |

| Benzylamine |

| Dibenzylamine |

| Ethylamine |

| Methylamine |

| N-(1-ethylpropyl)-1-(2,4-dimethoxyphenyl)methaniminium ion |

| N-methylbenzylamine |

| Piperidine |

| Trifluoroacetic acid |

Reactions of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine with Specific Reagents and Functional Group Transformations

The reactivity of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is characterized by the nucleophilicity of the secondary amine and the reactivity of the activated aromatic ring. The bulky 1-ethylpropyl group can be expected to introduce significant steric hindrance, potentially moderating the reactivity of the nitrogen atom compared to less hindered secondary amines.

Reactions involving the Amine Nitrogen:

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a variety of electrophiles.

N-Alkylation: Secondary amines can be alkylated by reaction with alkyl halides. mdpi.comdtic.mil The reaction of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine with an alkyl halide, such as methyl iodide, would be expected to yield a tertiary amine, which could be further alkylated to form a quaternary ammonium salt. mdpi.comdtic.mil The reaction typically proceeds via an SN2 mechanism. Due to the steric bulk of the 1-ethylpropyl and 2,4-dimethoxybenzyl groups, this reaction may require more forcing conditions compared to simpler secondary amines.

N-Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides would form the corresponding N,N-disubstituted amide. This reaction is generally robust and is a common method for the formation of C-N bonds. The resulting amide would feature a nitrogen atom directly attached to a carbonyl group.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would yield a sulfonamide. mdpi.com This transformation is analogous to acylation and serves to protect the amine or introduce the sulfonyl moiety for other synthetic purposes.

Illustrative General Reactions of the Amine Group

| Reagent Type | Specific Reagent (Example) | Expected Product | Functional Group Transformation |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide (CH₃I) | (2,4-Dimethoxybenzyl)(1-ethylpropyl)methylamine | Secondary Amine → Tertiary Amine |

| Acyl Chloride | Acetyl Chloride (CH₃COCl) | N-(2,4-Dimethoxybenzyl)-N-(1-ethylpropyl)acetamide | Secondary Amine → Amide |

Reactions involving the 2,4-Dimethoxybenzyl Group:

The 2,4-dimethoxybenzyl group is known to be a versatile protecting group for amines in organic synthesis. bldpharm.com Its reactivity is centered on the electron-rich benzene ring and the benzylic position.

Electrophilic Aromatic Substitution: The methoxy groups at the 2- and 4-positions are strongly activating, ortho-, para-directing groups. This makes the aromatic ring highly susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and para to the existing methoxy groups (primarily the 5-position) are the most likely sites of reaction.

Cleavage of the Benzyl-Nitrogen Bond: The 2,4-dimethoxybenzyl group can be removed under specific conditions, regenerating the parent amine. This lability is a key feature of its use as a protecting group. Cleavage is typically achieved under oxidative conditions or by treatment with strong acids, such as trifluoroacetic acid. bldpharm.com For instance, the use of 2,4-dimethoxybenzyl as a protecting group for sulfamates has been demonstrated, with deprotection occurring quantitatively with 10% trifluoroacetic acid in dichloromethane. bldpharm.com

Hypothetical Functional Group Transformations of the Benzyl Moiety

| Reaction Type | Reagent (Example) | Expected Product (Post-transformation) | Functional Group Transformation |

|---|---|---|---|

| Electrophilic Nitration | Nitric Acid/Sulfuric Acid (HNO₃/H₂SO₄) | (5-Nitro-2,4-dimethoxybenzyl)(1-ethylpropyl)amine | Aromatic C-H → Aromatic C-NO₂ |

It is important to note that the specific conditions for these reactions would need to be empirically determined, taking into account the steric and electronic properties of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine. The presence of both a reactive amine and an activated aromatic ring could lead to competing side reactions if not carefully controlled.

Computational and Theoretical Studies of 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Quantum Chemical Calculations for the Electronic Structure of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) Applications to (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. numberanalytics.com It is widely used in drug design and materials science to predict molecular properties. numberanalytics.comlongdom.orgyoutube.com For (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, DFT would be employed to determine key electronic characteristics.

A typical DFT study would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. Following this, a range of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov

DFT methods are also instrumental in calculating properties that can be correlated with experimental data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. jocpr.com This allows for a direct comparison between theoretical and experimental results, aiding in structural elucidation. nih.govacs.org

Illustrative Data Table: Predicted Electronic Properties of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine using DFT

| Property | Hypothetical Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Provides insight into the molecule's polarity. |

| Molecular Electrostatic Potential (MEP) | See Figure 1 | Highlights regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack. |

(Note: The values in this table are illustrative and represent the type of data that would be generated by a DFT calculation.)

Conformational Analysis and Energy Minima Exploration of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

(2,4-Dimethoxybenzyl)(1-ethylpropyl)amine possesses several rotatable bonds, leading to a high degree of conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. nih.gov This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.

Computational methods like systematic or stochastic searches can be used to explore the potential energy surface of the molecule. nih.govacs.org Each conformer corresponds to a local energy minimum on this surface. The global minimum represents the most stable conformer. By calculating the relative energies of different conformers, it is possible to determine their populations at a given temperature.

Illustrative Data Table: Relative Energies of Hypothetical Conformers of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 175° | 0.00 | 65 |

| 2 | 65° | 0.85 | 25 |

| 3 | -70° | 1.50 | 10 |

(Note: The values in this table are for illustrative purposes to show the output of a conformational analysis.)

Molecular Dynamics Simulations for Structural Behavior of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. wikipedia.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's movements and conformational changes. youtube.com

For (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, an MD simulation could be performed in a simulated solvent, such as water, to mimic physiological conditions. nih.gov This would allow for the study of how the molecule interacts with its environment and how its conformation fluctuates over time. acs.org MD simulations are particularly useful for understanding the flexibility of the molecule and the transitions between different conformational states.

Computational Prediction of Spectroscopic Data for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine (e.g., NMR, IR, Mass Spectrometry)

Computational methods can predict various spectroscopic data with a high degree of accuracy, which can be invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. jocpr.comnih.govnih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. acs.org

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecule upon ionization. By calculating the energies of different fragment ions, it is possible to rationalize the fragmentation patterns observed in an experimental mass spectrum.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) |

| C (benzyl, C1) | 120.5 |

| C (benzyl, C2-OCH₃) | 160.2 |

| C (benzyl, C3) | 99.8 |

| C (benzyl, C4-OCH₃) | 162.1 |

| C (benzyl, C5) | 105.3 |

| C (benzyl, C6) | 132.4 |

| CH₂ (benzyl) | 50.1 |

| CH (ethylpropyl) | 65.7 |

| CH₂ (ethyl) | 25.4 |

| CH₃ (ethyl) | 11.2 |

| OCH₃ (at C2) | 55.8 |

| OCH₃ (at C4) | 56.0 |

(Note: This table provides an illustrative example of predicted NMR data.)

Computational Prediction of Reactivity and Reaction Pathways for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and exploring potential reaction pathways. rsc.orgchemrxiv.orgnih.gov By analyzing the electronic structure, particularly the frontier molecular orbitals and the molecular electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

Theoretical Prediction of Pharmacokinetic Descriptors for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine (e.g., lipophilicity, polarity)

The in silico prediction of pharmacokinetic properties is a fundamental component of modern drug discovery and development. By employing computational models, it is possible to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a compound before it is synthesized, thereby saving significant time and resources. For the compound (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, several key pharmacokinetic descriptors, including lipophilicity and polarity, have been predicted using established computational methods. These descriptors are crucial for forecasting the compound's behavior in a biological system.

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical determinant of its pharmacokinetic profile. It influences absorption, distribution, and the ability to cross cell membranes. A commonly used predictor for lipophilicity is the logarithm of the partition coefficient between n-octanol and water, known as LogP. For (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, the computationally generated XLogP3-AA value, a well-regarded atomistic and group-based predictive model, is 3.1. nih.gov This value suggests a moderate level of lipophilicity, indicating that the compound is likely to have reasonable absorption and distribution characteristics.

Polarity, on the other hand, is governed by the distribution of partial charges across the molecule. The Polar Surface Area (PSA) is a key metric in this regard, representing the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. PSA is a strong indicator of a drug's ability to permeate cell membranes and is particularly important for oral bioavailability and blood-brain barrier penetration. Computational analysis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine has determined its Polar Surface Area. nih.gov

These theoretical predictions provide a valuable initial assessment of the drug-like properties of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine. The calculated values for lipophilicity and polarity serve as a foundation for further experimental investigation and can guide the design of analogs with potentially improved pharmacokinetic profiles.

Below is an interactive data table summarizing the computationally predicted pharmacokinetic descriptors for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine.

| Descriptor | Predicted Value | Method/Source |

|---|---|---|

| XLogP3-AA | 3.1 | Computed by PubChem |

| Polar Surface Area | 30.5 Ų | Computed by Cactvs |

| Molecular Weight | 237.34 g/mol | Computed by PubChem |

| Rotatable Bond Count | 6 | Computed by Cactvs |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs |

Design, Synthesis, and Structure Activity Relationship Sar Studies of 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine Derivatives

Rational Design Principles for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Analogs

The rational design of analogs of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is predicated on systematically modifying its core structure to theoretically enhance biological activity, selectivity, and pharmacokinetic properties. The design process targets three main components of the molecule: the 2,4-dimethoxybenzyl group, the secondary amine linker, and the 1-ethylpropyl group.

The 2,4-dimethoxybenzyl moiety offers several avenues for modification. The methoxy (B1213986) groups are electron-donating and can influence the molecule's interaction with biological targets through hydrogen bonding and by affecting the electron density of the aromatic ring. mdpi.com Design principles would involve:

Positional Isomerism: Moving the methoxy groups to other positions on the benzyl (B1604629) ring (e.g., 3,4- or 3,5-dimethoxy) to alter the electronic and steric profile.

Substitution Variation: Replacing the methoxy groups with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, halogen, or trifluoromethyl) to probe the importance of electronic effects and hydrogen bonding capabilities. nih.gov

Ring Modification: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different spatial arrangements and potential new interactions with a target.

The 1-ethylpropyl group provides a bulky, lipophilic component. Rational design strategies for this part of the molecule would include:

Altering Lipophilicity: Varying the size and branching of the alkyl chain (e.g., replacing 1-ethylpropyl with isopropyl, tert-butyl, or cyclohexyl) to optimize hydrophobic interactions within a target's binding pocket. nih.gov

Introducing Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, ether) into the alkyl chain to introduce new hydrogen bonding opportunities and modify the compound's solubility.

The secondary amine serves as a key linker and a potential hydrogen bond donor. Design considerations here would focus on its basicity and steric environment, which can be modulated by the nature of the benzyl and alkyl substituents.

Synthetic Strategies for Derivative Libraries of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

The synthesis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine and a library of its derivatives would most commonly be achieved through reductive amination. organic-chemistry.orgstackexchange.com This robust and widely used method involves the reaction of an aldehyde or ketone with a primary or secondary amine in the presence of a reducing agent. acs.org

A plausible synthetic route for the parent compound is outlined below:

Scheme 1: Synthesis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine via Reductive Amination

A general representation of the reductive amination between 2,4-dimethoxybenzaldehyde (B23906) and 1-ethylpropylamine (pentan-3-amine) to yield the target secondary amine.

A general representation of the reductive amination between 2,4-dimethoxybenzaldehyde (B23906) and 1-ethylpropylamine (pentan-3-amine) to yield the target secondary amine.To generate a library of derivatives, this central synthetic strategy can be adapted:

Varying the Aldehyde: A diverse library of substituted benzaldehydes can be reacted with 1-ethylpropylamine to explore the SAR of the aromatic portion of the molecule.

Varying the Amine: 2,4-Dimethoxybenzaldehyde can be reacted with a variety of primary amines to probe the impact of the N-alkyl substituent.

Reducing Agents: A range of reducing agents can be employed, such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation, with the choice often depending on the specific functional groups present in the reactants. organic-chemistry.orgwikipedia.org

The following table illustrates a potential synthetic library plan:

| Entry | Aldehyde Component | Amine Component | Theoretical Product |

| 1 | 2,4-Dimethoxybenzaldehyde | 1-Ethylpropylamine | (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine |

| 2 | 3,4-Dimethoxybenzaldehyde | 1-Ethylpropylamine | (3,4-Dimethoxybenzyl)(1-ethylpropyl)amine |

| 3 | 4-Chlorobenzaldehyde | 1-Ethylpropylamine | (4-Chlorobenzyl)(1-ethylpropyl)amine |

| 4 | 2,4-Dimethoxybenzaldehyde | Isopropylamine | (2,4-Dimethoxybenzyl)(isopropyl)amine |

| 5 | 2,4-Dimethoxybenzaldehyde | Cyclohexylamine | (Cyclohexyl)(2,4-dimethoxybenzyl)amine |

Structure-Activity Relationship (SAR) Analysis: Theoretical Frameworks for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Derivatives

In the absence of specific biological data for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, a theoretical SAR analysis can be constructed based on established principles and findings from related N-benzylamine series. acs.org

Substituent Effects on Theoretical Biological Activity of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Derivatives

The nature and position of substituents on the benzyl ring can significantly impact theoretical biological activity.

Electronic Effects: The electron-donating methoxy groups at the 2- and 4-positions increase the electron density of the aromatic ring. For interactions with a biological target where the aromatic ring acts as a cation-π or π-π stacking partner, this increased electron density could enhance binding affinity. Conversely, if the interaction involves the benzylamine (B48309) acting as a substrate for an oxidative enzyme, electron-donating groups might modulate the reaction rate. acs.org

Steric Effects: The 2-methoxy group provides steric bulk near the amine linker, which could influence the preferred conformation of the molecule and its fit within a binding site. Modifications at this position would be critical to probe steric tolerance.

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. Replacing them with hydroxyl groups would introduce hydrogen bond donor capabilities, potentially leading to new interactions with the target.

The following table presents a hypothetical SAR based on substituent changes on the benzyl ring:

| Substituent (R) | Position | Electronic Effect | Potential H-Bonding | Theoretical Impact on Activity |

| OCH₃ | 2, 4 | Electron-donating | Acceptor | Baseline |

| OH | 2, 4 | Electron-donating | Donor/Acceptor | Potentially increased affinity due to new H-bonds |

| Cl | 4 | Electron-withdrawing | None | Altered electronic interactions, potentially reduced or different activity |

| CF₃ | 4 | Strong e-withdrawing | None | Significant change in electronic profile, likely altered activity |

Conformational Changes and Their Impact on Theoretical Activity of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Derivatives

N-Alkyl Group: The bulky 1-ethylpropyl group restricts rotation around the N-benzyl bond, influencing the molecule's accessible conformations. Smaller or more rigid N-substituents (e.g., cyclopropyl) would alter this conformational landscape and could lead to a better or worse fit in a binding pocket.

ortho-Substituent: The 2-methoxy group on the benzyl ring can sterically interact with the N-alkyl group, further constraining the molecule's conformation. The introduction of larger or smaller ortho-substituents would directly impact this conformational bias. Studies on related compounds have shown that substitution at the benzylic position can significantly affect biological activity by restricting conformation. bohrium.com

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Analogs

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. dovepress.commdpi.com For (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine analogs, a ligand-based pharmacophore model could be developed once a set of active and inactive compounds is identified.

A hypothetical pharmacophore model for this class of compounds might include:

An aromatic ring center .

One or two hydrogen bond acceptors (from the methoxy groups).

A positive ionizable feature (the secondary amine).

A hydrophobic feature (from the 1-ethylpropyl group).

This model could then be used to virtually screen large chemical libraries for new compounds with a similar 3D arrangement of these features, potentially leading to the discovery of novel active molecules. The model's predictive power would be enhanced by integrating data from quantitative structure-activity relationship (QSAR) studies, which correlate physicochemical properties with biological activity. nih.govatlantis-press.com

Homologation and Isosteric Replacements in (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Derivative Design

Homologation and isosteric replacement are key strategies in lead optimization to fine-tune a molecule's properties.

Homologation: This involves systematically increasing the length of an alkyl chain. For the 1-ethylpropyl group, homologation could involve synthesizing analogs with 1-ethylbutyl or 1-propylbutyl groups. This would systematically probe the size of a hydrophobic pocket in a target protein.

Isosteric and Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar steric and/or electronic properties. nih.gov This is often done to improve metabolic stability, solubility, or binding affinity.

The following table provides examples of potential isosteric replacements for different parts of the (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine structure:

| Original Group | Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| Methoxy (-OCH₃) | Hydroxyl (-OH), Fluoro (-F) | To alter hydrogen bonding potential and electronic properties. |

| Phenyl Ring | Pyridyl, Thienyl Ring | To introduce heteroatoms, alter electronic distribution, and explore new vector spaces. |

| Secondary Amine (-NH-) | Ether (-O-), Thioether (-S-) | To remove the basic center and hydrogen bond donor capability, improving metabolic stability. |

By systematically applying these design principles, synthetic strategies, and analytical frameworks, a comprehensive understanding of the structure-activity landscape for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine derivatives can be developed, paving the way for the potential discovery of novel bioactive compounds.

Chiral Derivatives and Enantioselective SAR of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Analogs

The exploration of chirality and its influence on the biological activity of pharmacologically active molecules is a critical aspect of modern drug design and development. In the context of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine and its analogs, the introduction of stereocenters and the subsequent evaluation of individual enantiomers can provide profound insights into their interaction with biological targets, potentially leading to the development of compounds with improved potency and selectivity.

The structure of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine inherently possesses a chiral center at the carbon atom of the 1-ethylpropyl group to which the nitrogen atom is attached. This gives rise to two enantiomers, the (R)- and (S)-forms. The differential spatial arrangement of the substituents around this chiral center can lead to distinct binding affinities and functional activities at biological receptors.

Synthesis and Resolution of Chiral Analogs

The preparation of enantiomerically pure analogs of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis: This approach involves the use of chiral starting materials or chiral catalysts to stereoselectively create the desired enantiomer. For instance, a chiral amine corresponding to the 1-ethylpropylamine moiety could be reacted with 2,4-dimethoxybenzaldehyde in a reductive amination reaction.

Chiral Resolution: This is a more common method when a straightforward asymmetric synthesis is not available. A racemic mixture of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine can be separated into its individual enantiomers. This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of the amine.

Another powerful technique for the separation of enantiomers is chiral chromatography. Chiral stationary phases (CSPs) can be employed in High-Performance Liquid Chromatography (HPLC) to resolve the racemic mixture, allowing for the isolation of each enantiomer. Polysaccharide-based CSPs, for example, have been shown to be effective in separating a wide variety of chiral amines.

Enantioselective Structure-Activity Relationship (SAR)

While specific enantioselective SAR studies on (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine are not extensively documented in publicly available literature, principles derived from related classes of compounds, such as substituted phenethylamines, can offer valuable insights. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different pharmacological activities.

For instance, in the realm of serotonergic agents, the stereochemistry of the molecule often dictates its affinity and functional activity at various serotonin (B10506) receptor subtypes. Studies on analogs of 2,5-dimethoxyphenethylamines have demonstrated that N-benzyl substitution can significantly enhance potency. It is highly probable that the orientation of the N-benzyl group and the substituents on the chiral amine portion of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine would play a crucial role in its interaction with its biological target.

A hypothetical enantioselective SAR study would involve the separate biological evaluation of the (R)- and (S)-enantiomers of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine and its analogs. This would typically involve in vitro binding assays to determine the affinity of each enantiomer for its target receptor(s) and functional assays to assess their efficacy (i.e., whether they act as agonists, antagonists, or inverse agonists).

Table 1: Hypothetical Enantioselective SAR Data for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine Analogs

| Compound | Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine | (R) | Data not available | Data not available |

| (S) | Data not available | Data not available | |

| Analog 1 (e.g., with altered substitution on the benzyl ring) | (R) | Data not available | Data not available |

| (S) | Data not available | Data not available | |

| Analog 2 (e.g., with altered alkyl group on the amine) | (R) | Data not available | Data not available |

| (S) | Data not available | Data not available |

The data in the table above is presented as a template for the type of information that would be generated in such a study. The "Receptor Binding Affinity" (Ki) would indicate how tightly each enantiomer binds to its target, with lower values indicating higher affinity. The "Functional Activity" (EC50) would measure the concentration of the enantiomer required to elicit a half-maximal biological response, indicating its potency.

The discovery of significant differences in the biological activity between the enantiomers (a high enantiomeric ratio) would underscore the importance of stereochemistry in the interaction with the biological target. This knowledge would be invaluable for the rational design of more potent and selective analogs, focusing on the synthesis of the more active enantiomer (the eutomer) while avoiding the less active or potentially problematic enantiomer (the distomer).

Applications in Organic Synthesis Utilizing 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Role of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine as a Synthetic Building Block

(2,4-Dimethoxybenzyl)(1-ethylpropyl)amine can serve as a valuable synthetic building block for the introduction of a protected secondary amine functionality into a larger molecular framework. The 2,4-dimethoxybenzyl group acts as a masked primary amine, which can be unveiled later in the synthetic sequence. This strategy is particularly useful in the synthesis of complex molecules where a free amine might interfere with preceding reaction steps.

The parent compound, 2,4-dimethoxybenzylamine, is utilized as a synthetic intermediate in the preparation of a variety of compounds, including pharmaceuticals and fragrances sigmaaldrich.com. It functions as an ammonia equivalent in multicomponent reactions, such as the Ugi and Robinson-Gabriel reactions for the synthesis of substituted oxazoles rsc.orgnih.govacs.org. Similarly, (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine can be envisioned as a precursor to N-(1-ethylpropyl) substituted heterocycles and other complex amines. For instance, it could be employed in reductive amination reactions with aldehydes or ketones to introduce the (1-ethylpropyl)amino moiety into a target molecule, with the DMB group providing temporary protection.

The application of 2,4-dimethoxybenzylamine and its derivatives as building blocks is evident in the synthesis of drug candidates containing the 1,3-diazaoxindole scaffold researchgate.net. In these syntheses, the DMB amine reacts with suitable precursors to form an intermediate that is subsequently cyclized researchgate.net. This approach highlights the role of DMB-amines in constructing complex heterocyclic systems.

| Reaction Type | Role of DMB-Amine | Resulting Structure | Example Application |

|---|---|---|---|

| Multicomponent Reactions (e.g., Ugi) | Amine component | Highly substituted acyclic or heterocyclic structures | Synthesis of uracil polyoxin C analogues rsc.orgnih.gov |

| Heterocycle Synthesis | Nitrogen source for ring formation | Substituted oxazoles, 1,3-diazaoxindoles | Synthesis of drug candidates researchgate.net |

| Reductive Amination | Nucleophilic amine | Tertiary amines | Introduction of specific N-alkyl groups |

Application of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine as a Protecting Group Strategy

The most prominent application of the (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine framework lies in its use as a protecting group for the amine nitrogen. The 2,4-dimethoxybenzyl (DMB) group is a well-established acid-labile protecting group for amines, amides, and other nitrogen-containing functional groups researchgate.netbme.huresearchgate.net. The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring makes the DMB group highly susceptible to cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other, more robust protecting groups researchgate.netclockss.org. This orthogonality is a key feature in complex, multi-step syntheses .

The DMB group offers several advantages as a protecting group:

Mild Cleavage Conditions: It can be removed with dilute TFA at room temperature, often quantitatively researchgate.net.

Stability: DMB-protected amines are stable to a wide range of reaction conditions, including oxidizing and reducing agents, as well as bases and nucleophiles researchgate.net.

Improved Solubility: In peptide synthesis, the incorporation of DMB groups on the amide backbone can enhance the solubility of protected peptide chains, thereby preventing aggregation and improving yields iris-biotech.de.

Prevention of Side Reactions: DMB protection of the amide backbone can suppress side reactions such as aspartimide and diketopiperazine formation during peptide synthesis iris-biotech.de.

The deprotection of DMB-protected amines typically proceeds via the formation of a stabilized carbocation, which is facilitated by the electron-rich aromatic ring.

| Reagent | Conditions | Functional Group Deprotected | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 10% TFA in Dichloromethane, room temperature, 2 hours | N-DMB Sulfamate | researchgate.net |

| Triflic Acid | - | N-DMB 1,3-Diazaoxindole | bme.hu |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Oxidative conditions | N-DMB Indole | clockss.org |

Use of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine in Chiral Synthesis as a Ligand or Auxiliary

Chiral amines are fundamental in asymmetric synthesis, where they can act as chiral auxiliaries, ligands for metal catalysts, or organocatalysts sigmaaldrich.comresearchgate.net. If (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine were resolved into its individual enantiomers, it could potentially be employed in these capacities. The chiral 1-ethylpropyl group could induce stereoselectivity in a variety of chemical transformations.

As a chiral auxiliary , the enantiomerically pure amine could be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is set, the auxiliary can be cleaved and recycled . Chiral benzylamines have been effectively used as auxiliaries in the synthesis of enantiomerically pure nitrogen-containing compounds google.com.

As a chiral ligand , the amine could coordinate to a metal center, creating a chiral environment that promotes enantioselective catalysis. Chiral secondary amines are valuable building blocks for the synthesis of more complex ligands, such as phosphoramidites, which are used in highly enantioselective copper-catalyzed and iridium-catalyzed reactions sigmaaldrich.com.

Catalytic Applications of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine in Organic Reactions

Secondary amines are a cornerstone of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions wikipedia.org. Chiral secondary amines, in particular, are powerful catalysts for a wide range of asymmetric transformations through the formation of enamine or iminium ion intermediates rsc.orgacs.orgrsc.orgacs.org. While there is no specific literature on the catalytic use of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, its structure as a secondary amine suggests potential for such applications.

In enamine catalysis, the secondary amine reacts with a carbonyl compound to form a nucleophilic enamine, which can then react with an electrophile. In iminium catalysis, the amine condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion, which then reacts with a nucleophile. These modes of activation have been successfully applied to a variety of reactions, including Michael additions, aldol reactions, and cycloadditions acs.orgalfachemic.com.

The bulky 1-ethylpropyl group and the electronically modified benzyl (B1604629) group could influence the reactivity and selectivity of the catalyst. The steric hindrance of the 1-ethylpropyl group could play a role in the stereochemical control of the reaction, while the electronic properties of the DMB group might affect the stability and reactivity of the catalytic intermediates.

Preparation of Complex Molecular Architectures Using (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

The synthesis of complex natural products and other intricate molecular architectures often relies on the strategic use of protecting groups and building blocks to achieve high levels of efficiency and selectivity unibas.chnih.govnih.gov. The DMB group, and by extension DMB-protected amines like (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, plays a significant role in this context .

In the total synthesis of complex molecules, the ability to selectively protect and deprotect functional groups is paramount . The DMB group's sensitivity to mild acid allows for its removal without disturbing other protecting groups, an essential feature of an orthogonal protecting group strategy rsc.org. This enables the sequential unmasking and reaction of different functional groups within a molecule, facilitating the construction of complex structures.

For example, in the synthesis of peptides and other amide-containing natural products, DMB protection can be crucial for overcoming synthetic challenges such as poor solubility and undesired side reactions iris-biotech.de. This allows for the efficient assembly of complex peptide sequences that would otherwise be difficult to synthesize iris-biotech.de. The use of DMB-protected amino acids as building blocks in solid-phase peptide synthesis (SPPS) is a testament to their importance in constructing complex biomolecules iris-biotech.de.

Contribution of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine to Green Chemistry Principles in Synthesis

The use of protecting groups in organic synthesis is often at odds with the principles of green chemistry, particularly the principle of reducing unnecessary derivatization and maximizing atom economy google.comrsc.orgacs.orgorganic-chemistry.org. The introduction and subsequent removal of a protecting group adds steps to a synthesis and generates waste organic-chemistry.org.

Efforts to make protecting group strategies greener include:

Catalytic Deprotection: Utilizing catalytic methods for the removal of protecting groups can reduce the amount of waste generated compared to stoichiometric reagents acs.org.

Electrochemical and Photochemical Methods: These techniques offer sustainable alternatives for the cleavage of protecting groups, often avoiding the need for harsh chemical reagents nih.govsoton.ac.uk.

One-Pot Procedures: Combining deprotection with a subsequent reaction in a single pot can reduce waste and improve efficiency bme.hu.

While the use of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine as a protecting group precursor does involve additional synthetic steps, the high efficiency and mild conditions for the removal of the DMB group can contribute to a more sustainable process compared to more robust protecting groups that require harsh deprotection conditions.

Analytical Methodologies for the Characterization and Quantification of 2,4 Dimethoxybenzyl 1 Ethylpropyl Amine

Chromatographic Techniques for Purity Assessment and Separation of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

Chromatography is an indispensable tool for the separation and purity assessment of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine from reaction mixtures, starting materials, and potential by-products. The choice of chromatographic technique is dictated by the scale of the separation and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine due to its high resolution and sensitivity. A typical analytical HPLC method would be a reversed-phase method, which separates compounds based on their hydrophobicity.

For a compound like (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine, a C18 column is a common choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. Detection is typically achieved using a UV detector, set at a wavelength where the dimethoxybenzyl chromophore exhibits strong absorbance, likely around 225 nm or 275 nm.

Method development would involve optimizing parameters such as the mobile phase composition, pH, gradient profile, flow rate, and column temperature to achieve optimal separation of the target compound from any impurities. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 1: Illustrative HPLC Method Parameters for (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine is amenable to GC analysis, although derivatization may sometimes be employed to improve its volatility and chromatographic behavior. The use of a capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) is standard for the separation of such amines.

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this method provides not only retention time data for quantification but also mass spectral data for structural elucidation and confirmation of identity. The electron ionization (EI) mass spectrum of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine would be expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern is of great diagnostic value. Key fragmentation pathways for benzylamines often involve cleavage of the C-N bond, leading to the formation of a stable dimethoxybenzyl cation (m/z 151) and a fragment corresponding to the 1-ethylpropylamine moiety. The tropylium (B1234903) ion (m/z 91) is also a common fragment in the mass spectra of benzyl-containing compounds. nih.gov

Table 2: Predicted Key Mass Fragments in the GC-MS Analysis of (2,4-Dimethoxybenzyl)(1-ethylpropyl)amine

| m/z | Predicted Fragment |

| 237 | [M]+ (Molecular Ion) |

| 151 | [C9H11O2]+ (Dimethoxybenzyl cation) |